molecular formula C17H23BN2O3 B2975025 1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole CAS No. 2246557-66-2

1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole

Cat. No.: B2975025
CAS No.: 2246557-66-2
M. Wt: 314.19
InChI Key: HPGPXNYTVATPJM-UHFFFAOYSA-N
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Description

1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is an organic compound with the molecular formula C16H23BN2O3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in the synthesis of complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound .

Mechanism of Action

The mechanism of action of 1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole involves its ability to act as a boron-containing reagent. The boron atom in the compound can form stable complexes with various substrates, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as kinase inhibition in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-8-15(9-7-13)21-12-14-10-11-20(5)19-14/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGPXNYTVATPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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